molecular formula C14H23N5O2 B14273791 Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- CAS No. 127374-95-2

Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-

Cat. No.: B14273791
CAS No.: 127374-95-2
M. Wt: 293.36 g/mol
InChI Key: ZJLPERMRVAHECO-UHFFFAOYSA-N
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Description

Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a complex organic compound with a molecular formula of C14H22N4O2. This compound is characterized by the presence of a morpholine ring, a triazine ring, and a propanamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled temperature and pH conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the triazine intermediate reacts with morpholine.

    Attachment of the Propanamide Group: The final step involves the acylation of the triazine-morpholine intermediate with 2-methylpropanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazine ring is known to interact with nucleophilic sites in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-[2-(4-morpholinyl)ethyl]-1-propanamine
  • 2-Methyl-N-(4-morpholinylphenyl)propanamide
  • Propanamide, 2-methyl-N-[2-(4-morpholinyl)ethyl]-2-[(5-phenyl-1H-pyrazol-3-yl)oxy]

Uniqueness

Propanamide, 2-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is unique due to the presence of both the triazine and morpholine rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

127374-95-2

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

2-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)propanamide

InChI

InChI=1S/C14H23N5O2/c1-4-5-11-15-13(17-12(20)10(2)3)18-14(16-11)19-6-8-21-9-7-19/h10H,4-9H2,1-3H3,(H,15,16,17,18,20)

InChI Key

ZJLPERMRVAHECO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C(C)C

Origin of Product

United States

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